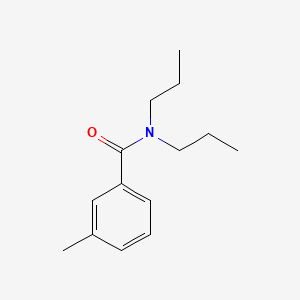

m-Toluamide, N,N-dipropyl-

Overview

Description

M-Toluamide, N,N-dipropyl- is a variant of the compound N,N-Diethyl-m-toluamide, also known as DEET . DEET is the most widely used active ingredient in commercial insect repellents . It is a slightly yellow oil intended to be applied to the skin or to clothing, providing protection against mosquitoes, flies, ticks, fleas, chiggers, leeches, and many other biting insects .

Synthesis Analysis

The synthesis of N,N-diethyl-m-toluamide (DEET) involves the conversion of the carboxylic acid group of m-toluic acid into an acyl chloride by reacting it with thionyl chloride to form m-toluoyl chloride, which is a more reactive compound than m-toluic acid . The reaction is catalyzed by dimethylformamide (DMF), which reacts with oxalyl chloride in the first step to give the iminium intermediate . The iminium intermediate then reacts with the carboxylic acid, abstracting an oxide, and regenerating the DMF catalyst .Molecular Structure Analysis

The molecular formula of m-Toluamide is C8H9NO . The molecular weight is 135.1632 . The structure of m-Toluamide is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of m-Toluamide, N,N-dipropyl- are complex and involve multiple steps . The process begins with the conversion of m-toluic acid to the acid chloride, followed by the reaction of the acid chloride with the amine . This reaction produces HCl, so it should be performed in a hood to avoid the production of HCl gas in the room .Physical And Chemical Properties Analysis

M-Toluamide, N,N-dipropyl- is a clear colorless or faintly yellow slightly viscous liquid . It has a faint pleasant odor . This chemical is sensitive to prolonged exposure to moisture and is insoluble in water . It is combustible .Safety And Hazards

M-Toluamide, N,N-dipropyl- can cause eye and mucous membrane irritation . It can cause contact dermatitis, conjunctivitis, exacerbation of seborrhea, and acne vulgaris . Ingestion of this material can cause central nervous system disturbances . It may also cause severe eye injury . When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides .

Future Directions

The benefits of using DEET during pregnancy may outweigh any possible risks . Using DEET correctly on skin or clothing protects against 90% of mosquito bites and tick attachments . DEET is the most effective protection against mosquitoes and ticks that can carry malaria, Lyme disease, dengue fever, yellow fever, Zika virus, and West Nile virus . Any of these diseases during pregnancy can have harmful effects on a developing baby .

properties

IUPAC Name |

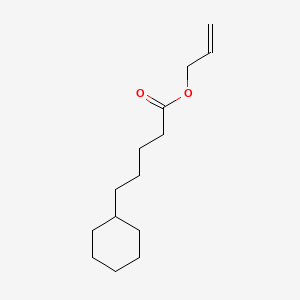

3-methyl-N,N-dipropylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-4-9-15(10-5-2)14(16)13-8-6-7-12(3)11-13/h6-8,11H,4-5,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RORAIVXVLZSPDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C1=CC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20202882 | |

| Record name | m-Toluamide, N,N-dipropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

m-Toluamide, N,N-dipropyl- | |

CAS RN |

5448-35-1 | |

| Record name | m-Toluamide, N,N-dipropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005448351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC17935 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-Toluamide, N,N-dipropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.